molecular formula C18H11BrO3 B3701553 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B3701553
M. Wt: 355.2 g/mol
InChI Key: YRQXEDCRZKZOHR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a brominated phenyl group at position 3 and a methyl group at position 5 of the fused furochromenone core. Its molecular formula is C₁₉H₁₃BrO₃, with a molecular weight of 393.22 g/mol. This compound is synthesized via acetylation or esterification reactions involving psoralen intermediates, as demonstrated in Scheme 13 of . Its structural features, particularly the electron-withdrawing bromine substituent, are critical for biological activities such as immunoproteasome inhibition and nucleic acid binding .

Properties

IUPAC Name

3-(4-bromophenyl)-5-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c1-10-6-18(20)22-17-8-16-14(7-13(10)17)15(9-21-16)11-2-4-12(19)5-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQXEDCRZKZOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(4-Bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(4-Bromophenyl)-5-methyl (Target) 3-(4-BrPh), 5-Me C₁₉H₁₃BrO₃ 393.22 Bromine enhances electron withdrawal; compact methyl group at C5
3-(4-Methoxyphenyl)-5-methyl () 3-(4-OMePh), 5-Me C₁₉H₁₄O₄ 306.32 Methoxy group (electron-donating) reduces electrophilicity
3-(4-Chlorophenyl)-5-propyl () 3-(4-ClPh), 5-Pr C₂₀H₁₅ClO₃ 338.80 Chlorine (less bulky than Br) and longer alkyl chain at C5
6-Butyl-5-methyl-3-phenyl () 3-Ph, 5-Me, 6-Bu C₂₂H₂₀O₃ 332.39 Bulky butyl group at C6 may hinder binding interactions
3-(4-Fluorophenyl)-5-methyl () 3-(4-FPh), 5-Me, 6-complex C₂₃H₂₀FN₃O₄ 445.43 Fluorine’s electronegativity and additional piperazinyl side chain

Key Observations :

  • Electronic Effects : Bromine (Br) and chlorine (Cl) are electron-withdrawing, whereas methoxy (OMe) is electron-donating. Bromine’s larger atomic radius may enhance steric interactions compared to Cl or F .
  • Steric Effects : Propyl or butyl groups increase hydrophobicity but may reduce binding affinity due to steric hindrance .
  • Molecular Weight : The target compound’s higher molecular weight (393 vs. ~300–340 g/mol for others) could influence bioavailability and membrane permeability.
Immunoproteasome Inhibition

Psoralen derivatives with electrophilic warheads at position 3 exhibit immunoproteasome inhibitory activity. The target compound’s bromine substituent likely enhances β5i subunit inhibition compared to methoxy or methyl groups, as electron-withdrawing groups stabilize interactions with catalytic sites . For example:

  • 3-(4-Bromophenyl)-5-methyl : High inhibitory potency due to Br’s strong electron-withdrawing effect.
  • 3-(4-Methoxyphenyl)-5-methyl : Reduced activity (~30–50% lower) attributed to OMe’s electron-donating nature .
Nucleic Acid Binding and Phototherapy

Compounds like Amotosalen (), a trimethylated psoralen derivative, bind nucleic acids for pathogen inactivation. The target compound’s bromine may improve DNA/RNA crosslinking efficiency compared to non-halogenated analogs, making it a candidate for photodynamic therapies .

CYP 3A4 Inhibition ()

Furanocoumarins with rigid side chains (e.g., double bonds) show stronger CYP 3A4 inhibition. The bromophenyl group in the target compound may increase rigidity compared to flexible alkyl chains (e.g., propyl in ), enhancing enzyme interaction .

Biological Activity

The compound 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a member of the furochromenone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C23H19BrO3
  • Molecular Weight : 439.3 g/mol
  • IUPAC Name : this compound

Structural Features

The presence of the bromophenyl group is significant as it can enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of furochromenones, including this compound. In vitro assays have demonstrated varying degrees of antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a related compound showed moderate activity with zones of inhibition ranging from 10 to 15 mm when tested against these bacteria .

Antioxidant Properties

Furochromenones are also noted for their antioxidant capabilities. The ability to scavenge free radicals is attributed to the presence of phenolic structures in their molecular framework. Studies suggest that compounds with similar structures exhibit significant DPPH radical scavenging activity, indicating their potential as natural antioxidants.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been suggested that such compounds can inhibit butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

  • Antibacterial Activity : A study assessed the antibacterial efficacy of various furochromenone derivatives, including the target compound. The results indicated that while some derivatives showed promising antibacterial effects, further optimization is necessary to enhance their potency against resistant strains .
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of brominated furochromenones. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against E. coli, S. aureus
AntioxidantSignificant DPPH scavenging activity
Enzyme InhibitionInhibition of BChE
NeuroprotectiveMitigation of oxidative stress in neuronal cells

Q & A

Q. What is the standard protocol for synthesizing 3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one, and what factors influence reaction yield?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted phenols with brominated aryl aldehydes, followed by cyclization under acidic or basic conditions. Key steps include:

  • Bromophenyl group introduction : Electrophilic aromatic substitution using bromine or brominated intermediates (e.g., 4-bromobenzaldehyde) .
  • Furochromenone core formation : Cyclization via Claisen-Schmidt or Pechmann condensation, often catalyzed by Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., NaOH) .
  • Methyl group incorporation : Alkylation at the 5-position using methyl iodide or dimethyl sulfate . Critical factors : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalyst selection. Yields vary (40–70%) due to steric hindrance from the bromophenyl group .

Q. How is the molecular structure of this compound confirmed using spectroscopic methods?

Structural confirmation relies on:

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolves fused ring geometry and substituent orientation (e.g., dihedral angles between bromophenyl and chromenone planes) .
  • IR spectroscopy : Confirms lactone carbonyl (C=O) at ~1700 cm⁻¹ and furan C-O-C stretching at ~1250 cm⁻¹ .

Q. What are the primary biological activities reported for this compound in preclinical studies?

Preclinical studies on structurally related furochromenones suggest:

  • Anticancer activity : Inhibition of topoisomerase II and induction of apoptosis in cancer cell lines (IC₅₀: 5–20 μM) .
  • Antimicrobial effects : Growth inhibition of Gram-positive bacteria (MIC: 10–50 μg/mL) via membrane disruption .
  • Anti-inflammatory potential : Suppression of COX-2 and NF-κB pathways in macrophage models (30–60% inhibition at 10 μM) . Note : Data are extrapolated from analogs; direct studies on the target compound are limited .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in substitution reactions involving the bromophenyl group?

Regioselectivity is influenced by:

  • Electronic effects : Bromine’s electron-withdrawing nature directs electrophiles to meta/para positions. Use DFT calculations to predict reactive sites .
  • Catalyst design : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for Suzuki-Miyaura reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions . Example : compares substituent impacts (Table 1), showing bromine’s role in steric vs. electronic trade-offs .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Contradictions may arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., HPLC-MS) and hepatic microsomal metabolism .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetate) to improve solubility and absorption .
  • Comparative studies : Test structural analogs (e.g., fluorophenyl or methoxy variants) to isolate substituent effects .

Q. What computational methods are used to predict the interaction of this compound with biological targets like kinases?

Computational approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., CDK2, EGFR) .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) . Validation : Cross-check with experimental IC₅₀ values and crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
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3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

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